alpha-(Benzoylamino)benzeneacetamide-d10
Overview
Description
Alpha-(Benzoylamino)benzeneacetamide-d10 is a chemical compound used in various fields of research . It is available for purchase from several suppliers .
Molecular Structure Analysis
The molecular formula of alpha-(Benzoylamino)benzeneacetamide-d10 is C15H14N2O2 . Its molecular weight is 264.35 .Physical And Chemical Properties Analysis
Alpha-(Benzoylamino)benzeneacetamide-d10 is a white solid . It has a molecular weight of 264.35 . More detailed physical and chemical properties are not available in the current resources .Scientific Research Applications
Neurodegenerative Disease Research
Alpha-synuclein (α-syn) has been identified as a major component of Lewy bodies, characteristic of neurodegenerative synucleinopathies, including Parkinson's disease. Overexpression and prefibrillar oligomers of α-syn have been implicated in these pathologies. A study by Zhou et al. (2004) highlights the development of a human single-chain Fv (scFv) antibody, D10, that binds human monomeric wild-type α-syn. This antibody stabilizes detergent-soluble monomeric α-syn and inhibits the formation of detergent-insoluble high-molecular-weight α-syn species, thus representing a potential therapeutic approach for synucleinopathies (Zhou, Emadi, Sierks, & Messer, 2004).
Environmental Engineering and Contaminant Removal
Reddy and Adams (1998) investigated the effects of various air sparging system parameters on the removal of benzene from saturated soils and groundwater. Their study demonstrated that the grain size of soils affects the air sparging removal efficiency. A threshold value for effective particle size (D10), equal to 0.2 mm, was identified, above which the rate of removal is linearly proportional to the D10 value (Reddy & Adams, 1998).
Molecular Recognition and Fluorescence
Hamasaki et al. (1993) synthesized α-, β-, and γ-cyclodextrin derivatives bearing a p-(dimethylamino)benzoyl (DMAB) moiety. These compounds, including DMAB-αCyD, show dual fluorescence emission, making them useful as fluorescent sensors of molecular recognition. This property could be valuable in various biochemical and analytical applications (Hamasaki et al., 1993).
Cancer Research and Treatment
Jackman et al. (1984) explored CB3717, an antitumor agent inhibiting thymidylate synthetase (TS). They studied the modulation of the effects of this quinazoline-based TS inhibitor by thymidine on tumor cells, which could provide insights into the treatment of cancers (Jackman, Taylor, Calvert, & Harrap, 1984).
Polarizability Studies in Chemistry
Ruessink and Maclean (1986) used NMR of dielectrically aligned apolar molecules, including anthracene-d10, to study their electric polarizability tensor (α). This method provides insights into the anisotropy and asymmetry of the polarizability, which is crucial in understanding molecular interactions and behaviors in various chemical contexts (Ruessink & Maclean, 1986).
Bioremediation and Environmental Science
Reusser et al. (2002) investigated the anaerobic transformation of benzene, toluene, ethylbenzene, and xylene (BTEX) in groundwater aquifers using deuterated surrogates of toluene (toluene-d8) and xylene (o-xylene-d10). This study demonstrated the formation of deuterated benzylsuccinic acid (BSA-d8) and o-methyl-BSA-d10, confirming anaerobic in situ transformations, which are significant for assessing bioremediation strategies in BTEX-contaminated groundwater aquifers (Reusser, Istok, Beller, & Field, 2002).
properties
IUPAC Name |
N-[2-amino-2-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-2,3,4,5,6-pentadeuteriobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c16-14(18)13(11-7-3-1-4-8-11)17-15(19)12-9-5-2-6-10-12/h1-10,13H,(H2,16,18)(H,17,19)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQWPUWMFUOREY-LHNTUAQVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)N)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)N)NC(=O)C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-(Benzoylamino)benzeneacetamide-d10 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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